

SMCypl C31 validation PPlase inhibition assay time-resolved FRET

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Compound Focus: SMCypl C31

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Quantitative Comparison of Cyclophilin Inhibitors

The table below summarizes the key quantitative data for C31 and other cyclophilin inhibitors, primarily from a 2018 study characterizing its anti-hepatitis C virus (HCV) activity [1].

Compound	Primary Target	Anti-HCV EC ₅₀ (µM) Range	CypA Binding Kd	Key Characteristics
SMCypl C31	Cyclophilin A (CypA) [1]	1.20 - 7.76 µM (pangenotypic) [1]	105 nM (competitive with CsA) [1]	Broad-spectrum anti-Flaviviridae potential; simple synthesis [1].
Alisporivir (ALV)	Cyclophilins [1]	0.01 - 0.04 µM [1]	<5 nM [1]	Non-immunosuppressive CsA derivative; phase III trials halted [1].
Cyclosporine A (CsA)	Cyclophilins [1]	0.04 - 0.60 µM [1]	8.4 nM [1]	Potent but immunosuppressive; natural macrocyclic compound [1].
C105SR	Cyclophilin D (CypD) [2]	N/A (Studied for liver protection) [2]	Information not available in search results	A optimized diastereoisomer with strong mitoprotective properties in vivo [2].

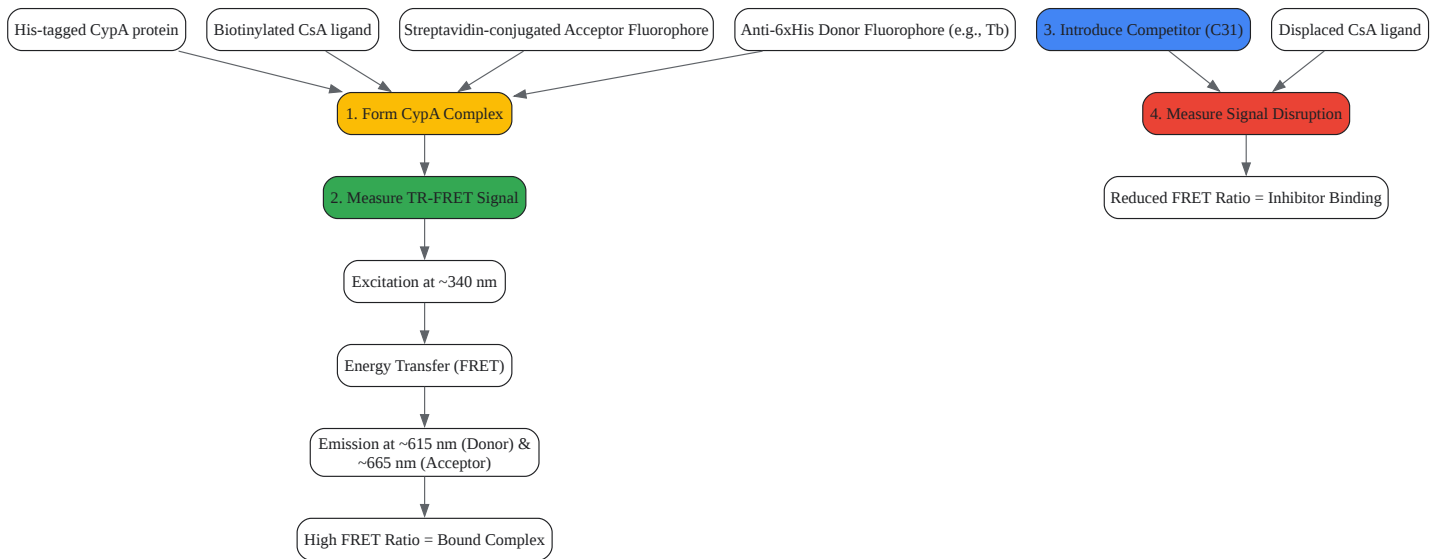
Key takeaways from the data:

- **Potency Context:** While C31 is less potent than the benchmark cyclophilin inhibitors Alisporivir and Cyclosporine A in anti-HCV assays, it represents a chemically distinct, non-peptidic scaffold [1]. Its broader significance lies in its **high barrier to resistance** and potential as a **broad-spectrum antiviral** against other Flaviviridae viruses [1].
- **Therapeutic Scope:** Note that C105SR, a derivative from the same SMCypI family, was developed for a different application—inhibiting CypD to prevent cell death in hepatic ischemia-reperfusion injury—highlighting the versatility of this inhibitor class [2].

TR-FRET Competitive Binding Assay Protocol

The molecular mechanism of C31's anti-HCV action was confirmed using a TR-FRET competitive binding assay. This method validated that C31 exerts its effect by binding to the host protein Cyclophilin A (CypA) and disrupting its interaction with the viral NS5A protein [1].

The general workflow of a TR-FRET competitive binding assay for cyclophilin inhibitors is as follows [3]:



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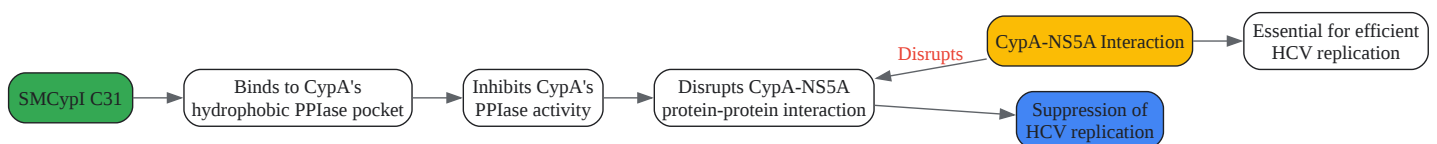
Detailed Experimental Steps [1] [3]:

- **Assay Setup:** The experiment is performed in a 384-well plate format. A pre-formed complex is created using:
 - **Recombinant CypA:** Often produced with a His-tag for detection.
 - **Ligand:** A biotinylated form of the known cyclophilin inhibitor Cyclosporine A (CsA), which is pre-bound to the CypA active site.

- **Fluorophores:**
 - A streptavidin-conjugated acceptor fluorophore binds to the biotinylated CsA.
 - An anti-6xHis antibody conjugated with a donor fluorophore (e.g., Terbium chelate) binds to the His-tagged CypA.
- **TR-FRET Signal Generation:** When the complex is intact, exciting the donor with a pulse of light (e.g., at 340 nm for Terbium) results in FRET to the nearby acceptor. The emission signals are measured after a time delay to reduce background fluorescence. The ratio of acceptor emission (e.g., 665 nm) to donor emission (e.g., 615 nm) is calculated, and a **high ratio indicates successful complex formation**.
- **Competition with C31:** The test compound C31 is introduced into the system. It competes with the biotinylated CsA for binding to the hydrophobic PPIase active site on CypA.
- **Signal Readout and Kd Calculation:** If C31 successfully displaces CsA, the proximity between the donor and acceptor is lost, leading to a **decrease in the FRET ratio**. By testing C31 across a range of concentrations and measuring the corresponding reduction in FRET signal, a dose-response curve can be generated. This data is used to calculate the equilibrium dissociation constant (Kd), which for C31 was found to be **105 nM**, confirming it competes with CsA for the same binding pocket on CypA [1].

Mechanism of PPIase Inhibition and Antiviral Action

The TR-FRET data corroborated modeling studies that showed C31 binds directly to the CypA active site. The proposed mechanism of action is [1]:



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This disruption of the CypA-NS5A interaction, which regulates multiple phases of the HCV replication cycle, is a key mechanism behind C31's pangenotypic antiviral activity [1].

Key Insights for Researchers

- **Advantages of the SMCypl Scaffold:** C31 represents a new class of non-peptidic, small-molecule cyclophilin inhibitors that are chemically simpler than macrocyclic compounds like CsA. This offers advantages for synthesis and optimization, and they exhibit a high barrier to viral resistance [1].
- **Broad-Spectrum Potential:** While characterized for HCV, C31 also inhibits the replication of other Flaviviridae viruses, positioning SMCypls as promising candidates for developing broad-spectrum antiviral agents [1].
- **Versatility of TR-FRET:** The use of TR-FRET in this context underscores its value as a robust, homogeneous (no-wash) high-throughput screening method for quantifying inhibitor binding and disrupting specific PPIs in solution under near-physiological conditions [1].

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References

1. Characterization of the Anti-Hepatitis C Virus Activity ... [pmc.ncbi.nlm.nih.gov]
2. The novel cyclophilin inhibitor C105SR reduces hepatic ... [pmc.ncbi.nlm.nih.gov]
3. TR-FRET Assay | PPIase Services [selcia.com]

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